An In-Depth Technical Guide to 4-Methylthieno[2,3-d]pyrimidine: Structure, Properties, and Synthesis
An In-Depth Technical Guide to 4-Methylthieno[2,3-d]pyrimidine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
The thieno[2,3-d]pyrimidine scaffold is a cornerstone in medicinal chemistry, recognized as a bioisostere of purine, a fundamental component of DNA and RNA.[1] This structural similarity has propelled the investigation of thieno[2,3-d]pyrimidine derivatives for a wide array of therapeutic applications, including anticancer, anti-inflammatory, antimicrobial, and central nervous system protective agents.[1][2] This technical guide focuses on a specific derivative, 4-Methylthieno[2,3-d]pyrimidine, providing a comprehensive overview of its chemical structure, molecular weight, and key data for researchers in drug discovery and development.
Chemical Structure and Molecular Properties
4-Methylthieno[2,3-d]pyrimidine is a fused heterocyclic compound consisting of a thiophene ring fused to a pyrimidine ring, with a methyl group substituted at the 4-position.
Chemical Structure
The chemical structure of 4-Methylthieno[2,3-d]pyrimidine is presented below. The fusion of the thiophene and pyrimidine rings creates a unique electronic and steric environment, which is crucial for its biological activity.
Caption: Chemical structure of 4-Methylthieno[2,3-d]pyrimidine.
Molecular Formula and Weight
The molecular formula for 4-Methylthieno[2,3-d]pyrimidine is C_7H_6N_2S . This composition gives it a calculated molecular weight of approximately 150.20 g/mol . A comprehensive summary of its key properties is provided in the table below.
| Property | Value | Source |
| Molecular Formula | C_7H_6N_2S | - |
| Molecular Weight | 150.20 g/mol | Calculated |
| CAS Number | 111079-29-9 | NextSDS Chemical Substance Information |
Synthesis of Thieno[2,3-d]pyrimidine Derivatives
The synthesis of the thieno[2,3-d]pyrimidine core is a well-established process in organic chemistry, often starting from substituted thiophene precursors.[3] A common and efficient method is the cyclization of 2-aminothiophene-3-carbonitrile derivatives.[4]
General Synthetic Pathway
A prevalent synthetic strategy involves the Gewald reaction to produce a polysubstituted 2-aminothiophene, which then undergoes cyclization to form the thieno[2,3-d]pyrimidine ring system. The specific reagents and conditions can be modified to introduce various substituents at different positions of the scaffold.
Caption: General synthetic scheme for the thieno[2,3-d]pyrimidine core.
Experimental Protocol: Synthesis of a Thieno[2,3-d]pyrimidin-4-amine Derivative
Step 1: Condensation to form Thieno[2,3-d]pyrimidin-4-ol
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In a three-necked flask, combine methyl 2-aminothiophene-3-carboxylate and formamidine acetate in ethanol.
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Stir the mixture and reflux at 78°C for 3 hours.
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Monitor the reaction progress using Thin Layer Chromatography (TLC).
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Upon completion, slowly pour the reaction mixture into ice-cold water with stirring.
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Collect the resulting solid product by filtration, wash with ice-cold water, and dry.
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Recrystallize the crude product from ethanol to yield thieno[2,3-d]pyrimidin-4-ol.
Step 2: Chlorination to 4-Chlorothieno[2,3-d]pyrimidine
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Suspend the thieno[2,3-d]pyrimidin-4-ol from Step 1 in toluene.
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Add phosphoryl trichloride to the suspension.
-
Reflux the mixture at 110°C for 1-2 hours, monitoring by TLC.
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After the reaction is complete, cool the mixture and slowly pour it into ice-cold water with stirring.
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Filter the solid product, wash with ice-cold water, and dry to obtain 4-chlorothieno[2,3-d]pyrimidine.
Step 3: Nucleophilic Substitution to N-methylthieno[2,3-d]pyrimidin-4-amine
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Dissolve the 4-chlorothieno[2,3-d]pyrimidine from Step 2 in N,N-dimethylformamide (DMF).
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Add a 30% solution of methylamine.
-
Heat the reaction mixture at 155°C for 3 hours.
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After completion, cool the mixture to room temperature.
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Extract the target compound with dichloromethane (DCM) and water.
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Dry the organic layer over anhydrous Na2SO4, filter, and evaporate the solvent to yield N-methylthieno[2,3-d]pyrimidin-4-amine.[5]
Applications in Drug Discovery and Development
The thieno[2,3-d]pyrimidine scaffold is a privileged structure in medicinal chemistry due to its diverse biological activities.[6] Derivatives have been investigated for a range of therapeutic targets, demonstrating the versatility of this heterocyclic system.
Anticancer Activity
A significant area of research for thieno[2,3-d]pyrimidine derivatives is in oncology. These compounds have shown inhibitory activity against various cancer cell lines. For instance, certain derivatives have been evaluated for their effects on breast cancer cell lines like MCF-7 and MDA-MB-231.[7][8] The mechanism of action is often attributed to the inhibition of key enzymes involved in cancer progression, such as topoisomerase II.[9]
Antimicrobial Properties
Recent studies have highlighted the potential of 4-methylthieno[2,3-d]pyrimidine derivatives as antimicrobial agents. These compounds have shown activity against both Gram-positive and Gram-negative bacteria. The proposed mechanism of action involves the inhibition of essential bacterial enzymes, such as tRNA (Guanine37-N1)-methyltransferase (TrmD), which is vital for protein synthesis in bacteria.
Other Therapeutic Areas
Beyond cancer and infectious diseases, thieno[2,3-d]pyrimidine derivatives have been explored for a variety of other pharmacological activities, including:
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Anti-inflammatory effects [2]
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Antiviral properties [6]
-
Central Nervous System (CNS) modulation , such as acting as negative allosteric modulators of the dopamine D2 receptor.[3]
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Antihistaminic activity
The broad spectrum of biological activities underscores the importance of the thieno[2,3-d]pyrimidine scaffold as a template for the design and development of novel therapeutic agents.
Conclusion
4-Methylthieno[2,3-d]pyrimidine represents a key derivative within a pharmacologically significant class of heterocyclic compounds. Its structural and electronic properties make it an attractive starting point for the development of new drugs targeting a range of diseases. This guide provides foundational information on its structure, properties, and synthetic approaches to aid researchers and scientists in their pursuit of novel therapeutics based on the thieno[2,3-d]pyrimidine core.
References
- El-Gamal, M. I., & Oh, C. H. (2019). Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances. Bioorganic & Medicinal Chemistry, 27(9), 1150-1165.
- Abdel-Wahab, B. F., Abdel-Gawad, H., & El-Sayed, R. A. (2013). Recent Report on Thieno[2,3-d]pyrimidines. Their Preparation Including Microwave and Their Utilities in Fused Heterocycles Synthesis. Journal of Heterocyclic Chemistry, 50(S1), E1-E18.
-
El-Sayed, N. A. A., El-Bendary, E. R., & El-Ashry, E. S. H. (2024). Designing Potent Anti-Cancer Agents: Synthesis and Molecular Docking Studies of Thieno[2,3-d][1][2][10]triazolo[1,5-a]pyrimidine Derivatives. Molecules, 29(5), 1083.
-
Chemical-Suppliers. (n.d.). 4-Chloro-6-methylthieno[2,3-d]pyrimidine. Retrieved from [Link]
- Reddy, T. S., et al. (2017). Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation. Organic & Biomolecular Chemistry, 15(32), 6734-6749.
- Gregory, K. J., et al. (2018). A Thieno[2,3-d]pyrimidine Scaffold Is a Novel Negative Allosteric Modulator of the Dopamine D2 Receptor. Journal of Medicinal Chemistry, 61(9), 4185-4205.
- Popova, E. A., et al. (2022). Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines. Molecules, 27(10), 3314.
-
NextSDS. (n.d.). 4-Chloro-2-(methylthio)thieno[2,3-d]pyrimidine. Retrieved from [Link]
- Gomha, S. M., et al. (2022). Thienopyrimidine. In Encyclopedia. MDPI.
- Elmaaty, A. A., et al. (2023). Synthesis, molecular modelling and biological evaluation of new 4-aminothiophene and thienopyrimidine compounds. Journal of Taibah University for Science, 17(1), 2186918.
-
PubChem. (n.d.). Thieno(2,3-d)pyrimidine. National Center for Biotechnology Information. Retrieved from [Link]
-
European Chemicals Agency. (n.d.). 4-Chloro-7-methylthieno[3,2-d]pyrimidine. Retrieved from [Link]
- Prabhakar, V., et al. (2019). Synthesis of New Derivatives of Thieno[2,3-d]pyrimidin-4(3H)-one and their Antimicrobial Activity. Medicinal Chemistry, 9(3), 23-29.
- Atanasova, M., et al. (2023). 2-Alkyl-Substituted-4-Amino-Thieno[2,3-d]Pyrimidines: Anti-Proliferative Properties to In Vitro Breast Cancer Models. Molecules, 28(17), 6333.
- Lei, H., et al. (2017). Synthesis of N-methylthieno [2, 3-d] Pyrimidin-4-amine Thienopyrimidine. In 2016 7th International Conference on Education, Management, Computer and Medicine (EMCM 2016) (pp. 595-598).
- Guo, Y., et al. (2025). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Journal of the Brazilian Chemical Society, 36(5).
-
Lee, J. Y., et al. (2022). 1,3-Bis(5,6,7,8-tetrahydrobenzo[10][11]thieno[2,3-d]pyrimidin-4-yl)imidazolidine-4,5-dione. Molbank, 2022(3), M1432.
- Zhang, Y., et al. (2018). Synthesis and Bioevaluation of Thieno[2,3-d]pyrimidinone Derivatives as Potential Tumor Cell Growth Inhibitors. Journal of Chemistry, 2018, 1-7.
- Shaker, Y. M., et al. (2018). Anticancer Activity Evaluation of New Thieno[2,3-d]pyrimidin-4(3H)
- Ghorab, M. M., & Alsaid, M. S. (2016).
- Singh, P., et al. (2016). Spectral and Biological analysis of Thieno [2, 3-d] pyrimidin-4-one.
- Motawi, A. M., et al. (2025). Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies. Bioorganic Chemistry, 164, 108839.
- Liu, X., et al. (2017). Thieno[2,3-d]pyrimidinedione derivatives as antibacterial agents. Bioorganic & Medicinal Chemistry Letters, 27(15), 3349-3352.
Sources
- 1. Thieno[2,3-d]pyrimidine as a promising scaffold in medicinal chemistry: Recent advances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, Cytotoxicity and Antiproliferative Activity of 4-Amino-5-methyl-thieno[2,3-d]pyrimidine-6-carboxylates against MFC-7 and MDA-MB-231 Breast Cancer Cell Lines | MDPI [mdpi.com]
- 5. atlantis-press.com [atlantis-press.com]
- 6. mdpi.com [mdpi.com]
- 7. mdpi.com [mdpi.com]
- 8. scielo.br [scielo.br]
- 9. Thieno[2,3-d]pyrimidine derivatives as topoisomerase II inhibitors: design, synthesis, anticancer evaluation, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 4-Chloro-6-methylthieno[2,3-d]pyrimidine | CAS 106691-21-8 | Chemical-Suppliers [chemical-suppliers.eu]
- 11. Novel thieno[2,3-d]pyrimidines: their design, synthesis, crystal structure analysis and pharmacological evaluation - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
